Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate, also known as ethyl 2-(benzyloxycarbonylamino)-2-cyanoacetate or simply Boc-L-phenylalanine ethyl ester, is a chemical compound commonly used in organic chemistry research. This compound is a derivative of L-phenylalanine, an essential amino acid that is commonly found in proteins. Boc-L-phenylalanine ethyl ester has a wide range of applications in scientific research, including its use as a building block for the synthesis of peptides and other organic molecules.
Scientific Research Applications
-
Synthesis of Sequence-Defined Peptoids
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks .
- Method : The method involves an iterative Ugi reaction, which is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide .
- Results : The results include the successful synthesis of a 10-mer peptoid using the amino acid building block 2a via the iterative Ugi reaction .
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids
- Field : Biocatalysis .
- Application : While not directly related to “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate”, the production of single enantiomers of drug intermediates and drugs has become increasingly important in the pharmaceutical industry .
- Method : The method involves the use of microorganisms and enzymes for the transformation of synthetic chemicals .
- Results : The results include the production of chiral alcohols and amino acids, which are key factors in the safety and efficacy of many drug products .
-
Synthesis of Boronic Acids
- Field : Organic Chemistry .
- Application : While not directly related to “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate”, boronic acids and their derivatives are important in organic synthesis. They are used in the Suzuki reaction, which is a type of cross-coupling reaction, to form carbon-carbon bonds .
- Method : The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent .
- Results : The results include the production of boronic acids, which can be used in a variety of organic synthesis reactions .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry .
- Application : Benzylic positions are often more reactive towards oxidation and reduction reactions. This reactivity can be used to transform alkyl side chains on a benzene ring .
- Method : Oxidation reactions are typically carried out with hot acidic permanganate solutions. Reduction reactions can be achieved either by catalytic hydrogenation or with reducing metals in acid .
- Results : The results include the transformation of alkyl side chains on a benzene ring, which can be used to prepare substituted benzoic acids .
-
Synthesis of Boronic Acids
- Field : Organic Chemistry .
- Application : A compound similar to “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate”, known as “(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid”, has been identified . Boronic acids and their derivatives are important in organic synthesis. They are used in the Suzuki reaction, which is a type of cross-coupling reaction, to form carbon-carbon bonds .
- Method : The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent .
- Results : The results include the production of boronic acids, which can be used in a variety of organic synthesis reactions .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry .
- Application : Benzylic positions are often more reactive towards oxidation and reduction reactions. This reactivity can be used to transform alkyl side chains on a benzene ring .
- Method : Oxidation reactions are typically carried out with hot acidic permanganate solutions. Reduction reactions can be achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The results include the transformation of alkyl side chains on a benzene ring, which can be used to prepare substituted benzoic acids .
properties
IUPAC Name |
ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPLMKKSXSSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433160 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate | |
CAS RN |
3878-13-5 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.